Azetidine vs. Piperidine Metabolism: Reduced N-Dealkylation Liability in In Vitro Hepatocyte Assays
In a systematic medicinal chemistry study of 5-HT4 partial agonists, replacing the piperidine ring with an azetidine moiety eliminated both N-dealkylation and oxazolidine cyclization metabolic pathways observed with the piperidine-containing analog PF-4995274 (TBPT) [1]. The azetidine derivatives showed metabolic oxidation shifted to the isoxazole ring rather than N-dealkylation of the aza-heterocycle [1]. While this study evaluated full 5-HT4 partial agonist molecules rather than the target compound directly, the class-level inference establishes that the azetidine core—shared with 4-(azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride—confers a distinct metabolic profile compared to larger aza-heterocycles like piperidine [1].
| Evidence Dimension | Metabolic pathway: N-dealkylation occurrence |
|---|---|
| Target Compound Data | Azetidine-containing analogs: no N-dealkylation detected; metabolism shifted to ring oxidation |
| Comparator Or Baseline | Piperidine-containing analog (PF-4995274/TBPT): extensive N-dealkylation (M1 metabolite) and oxazolidine formation (M2 metabolite) |
| Quantified Difference | Qualitative elimination of two major metabolic pathways (N-dealkylation and oxazolidine cyclization) |
| Conditions | Human hepatocyte incubation; in vitro metabolic profiling of 5-HT4 partial agonist series |
Why This Matters
Reduced N-dealkylation liability predicts improved metabolic stability and simplified metabolite profiles, lowering attrition risk in lead optimization.
- [1] Obach RS, et al. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Xenobiotica. 2016;46(12):1112-1121. PMID: 26947511. View Source
